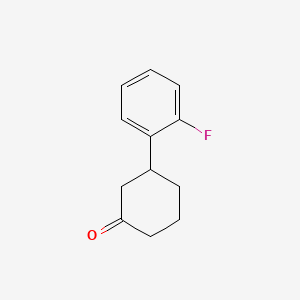

3-(2-Fluorophenyl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFDDEVKTLLHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696397 | |

| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141632-21-5 | |

| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Fluorophenyl)cyclohexanone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intrigue of Fluorinated Cyclohexanones in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The cyclohexanone scaffold, a common motif in natural products and pharmaceuticals, provides a versatile three-dimensional framework for the development of novel therapeutic agents. The convergence of these two features in 3-(2-fluorophenyl)cyclohexanone presents a molecule of significant interest for medicinal chemists and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic strategies for 3-(2-fluorophenyl)cyclohexanone. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers exploring this and similar chemical spaces. The primary focus will be on providing a robust understanding of the molecule's characteristics and a practical framework for its synthesis and potential applications.

Chemical Structure and Stereochemistry

The fundamental structure of 3-(2-fluorophenyl)cyclohexanone consists of a six-membered cyclohexanone ring substituted at the 3-position with a 2-fluorophenyl group. The presence of a chiral center at the C3 position means that the molecule can exist as a racemic mixture of two enantiomers, (R)-3-(2-fluorophenyl)cyclohexanone and (S)-3-(2-fluorophenyl)cyclohexanone.

Caption: Chemical structure of 3-(2-Fluorophenyl)cyclohexanone, with the chiral center at C3 indicated by an asterisk.

The spatial arrangement of the 2-fluorophenyl group relative to the cyclohexanone ring will significantly influence the molecule's biological activity. The chair conformation of the cyclohexanone ring will likely predominate, with the aryl substituent occupying either an axial or equatorial position. The conformational preference will be influenced by steric and electronic factors. For drug development purposes, the synthesis and biological evaluation of individual enantiomers are crucial to identify the eutomer and minimize potential off-target effects associated with the distomer.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₂H₁₃FO | --- |

| Molecular Weight | 192.23 g/mol | --- |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on cyclohexanone and other substituted cyclohexanones.[1] |

| Boiling Point | Estimated to be >200 °C | Higher than cyclohexanone (155.6 °C) due to increased molecular weight and aromatic ring. |

| Melting Point | Likely to be in the range of room temperature to slightly above | Dependent on crystalline packing, which is difficult to predict. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water. | Based on the properties of cyclohexanone and the lipophilic nature of the fluorophenyl group.[1] |

| LogP | Estimated to be in the range of 2.5 - 3.5 | Increased lipophilicity compared to cyclohexanone due to the fluorophenyl substituent. |

Synthesis of 3-(2-Fluorophenyl)cyclohexanone: A Proposed Synthetic Approach

The synthesis of 3-aryl cyclohexanones can be achieved through several established synthetic methodologies. One of the most direct and widely applicable methods is the Michael addition (or conjugate addition) of an organometallic aryl nucleophile to a cyclohexenone precursor.[2][3] This approach allows for the direct formation of the crucial carbon-carbon bond at the 3-position of the cyclohexanone ring.

A plausible and efficient synthetic route to 3-(2-fluorophenyl)cyclohexanone involves the copper-catalyzed conjugate addition of a 2-fluorophenyl Grignard reagent to cyclohex-2-en-1-one.

Caption: Proposed synthetic pathway for 3-(2-Fluorophenyl)cyclohexanone via a copper-catalyzed Michael addition.

Experimental Protocol: Copper-Catalyzed Michael Addition

Disclaimer: This is a generalized protocol based on established methodologies for similar transformations. Optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) may be necessary to achieve optimal yield and purity. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Bromofluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Cyclohex-2-en-1-one

-

Copper(I) iodide (CuI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent (2-Fluorophenylmagnesium bromide):

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings and a small crystal of iodine.

-

Heat the flask gently under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool to room temperature. This step activates the magnesium surface.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Dissolve 2-bromofluorobenzene in anhydrous THF in the dropping funnel.

-

Add a small portion of the 2-bromofluorobenzene solution to the magnesium suspension. The reaction is initiated when the color of the solution becomes cloudy and heat is generated. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Conjugate Addition Reaction:

-

In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of copper(I) iodide in anhydrous THF.

-

Cool the suspension to a low temperature (typically -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).

-

Slowly add the freshly prepared 2-fluorophenylmagnesium bromide solution to the CuI suspension via cannula or a dropping funnel.

-

Stir the resulting mixture for 15-30 minutes to allow for the formation of the organocuprate species.

-

Add a solution of cyclohex-2-en-1-one in anhydrous THF dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-fluorophenyl)cyclohexanone.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. Therefore, the use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.

-

Copper(I) Catalyst: While Grignard reagents can react with α,β-unsaturated ketones, they often lead to a mixture of 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition) products. The addition of a catalytic amount of a copper(I) salt, such as CuI, selectively promotes the desired 1,4-conjugate addition pathway.[2]

-

Low Temperature: The conjugate addition is typically performed at low temperatures to control the reactivity of the organometallic species and to minimize side reactions.

-

Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acidic quenching agent that protonates the intermediate enolate and hydrolyzes any remaining organometallic species without causing significant side reactions that might occur with stronger acids.

Potential Applications in Drug Discovery and Development

While specific biological activities of 3-(2-fluorophenyl)cyclohexanone have not been extensively reported, the 3-arylcyclohexanone scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of 3-arylcyclohexanones have been investigated for a range of therapeutic targets.

The introduction of a 2-fluorophenyl group can modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity and selectivity. Furthermore, the metabolic stability of the molecule may be improved due to the strength of the carbon-fluorine bond.

Potential areas of investigation for 3-(2-fluorophenyl)cyclohexanone and its derivatives could include:

-

Central Nervous System (CNS) Agents: The lipophilicity of the molecule may allow it to cross the blood-brain barrier, making it a candidate for CNS-active drug discovery programs.

-

Enzyme Inhibitors: The cyclohexanone ring can serve as a scaffold to position functional groups that interact with the active sites of various enzymes.

-

Receptor Modulators: The 3D structure of the molecule may allow it to bind to and modulate the activity of various cell surface and nuclear receptors.

The development of stereoselective syntheses for the individual (R) and (S) enantiomers will be a critical step in exploring the full therapeutic potential of this compound, as different stereoisomers often exhibit distinct pharmacological profiles.

Conclusion

3-(2-Fluorophenyl)cyclohexanone represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, and a robust, literature-supported synthetic strategy. The proposed copper-catalyzed Michael addition offers a reliable method for accessing this compound, paving the way for further investigation into its chemical and biological properties. As the demand for novel and effective pharmaceuticals continues to grow, the exploration of fluorinated scaffolds like 3-(2-fluorophenyl)cyclohexanone will undoubtedly play a crucial role in the future of drug discovery.

References

-

Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. PMC - NIH. (2021-12-01). [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. [Link]

-

Synthesis of structurally diverse 3‐arylcyclohexenones and dihydropyrans by the three‐component sequential reaction of α,β‐unsaturated N‐tosylhydrazones, boronic acids, and aryl bromides. ResearchGate. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. (2023-06-10). [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023-05-24). [Link]

-

2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. PubChem. [Link]

-

Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pseudo enantiomeric mixed S/P ligands derived from carbohydrates for the 1,4-addition of phenyl boronic acid to cyclohexenone. RSC Publishing. [Link]

-

7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. (2023-08-02). [Link]

-

Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. PMC - NIH. [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. [Link]

-

Stereospecific Synthesis of Cyclohexenone Acids by[4][4]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry - ACS Publications. (2023-09-01). [Link]

-

1,4-Conjugate Addition to α-Fluoronitroalkenes Drives the Formation of Stable Fluorinated Hydrazones. Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025-12-08). [Link]

-

Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. ResearchGate. (2025-08-07). [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. (2010-02-03). [Link]

-

Cyclohexanone - Wikipedia. Wikipedia. [Link]

-

Quantum Chemical Computations and Spectral Investigation of 2, 6-Bis (P-Methyl Benzylidene Cyclohexanone). ResearchGate. (2016-06-08). [Link]

-

2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone. PubChem. [Link]

-

ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. (2025-08-06). [Link]

-

Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Organic Letters. (2022-07-18). [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]

-

How can this reaction happen? I thought Grignard Reagent attacks ketone first?. Reddit. (2024-01-14). [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. (2023-04-27). [Link]

-

Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. PubMed. [Link]

-

3-(3-Fluorophenyl)cyclohexanone. SpectraBase. [Link]

-

Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science (RSC Publishing). [Link]

Sources

An In-depth Technical Guide to 3-Arylcyclohexanones: Synthesis, Characterization, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Elusive 3-(2-Fluorophenyl)cyclohexanone

In the landscape of chemical synthesis and drug development, the precise identification of a compound is paramount. This guide was initially aimed at providing a comprehensive overview of 3-(2-Fluorophenyl)cyclohexanone . However, an exhaustive search of prominent chemical databases and scientific literature did not yield a specific CAS (Chemical Abstracts Service) number or a definitive IUPAC (International Union of Pure and Applied Chemistry) name for this exact molecule. While a vendor lists the isomeric 2-(2-Fluorophenyl)cyclohexanone without a CAS number, and other related structures such as 3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one (CAS: 1044054-29-6) are documented, 3-(2-Fluorophenyl)cyclohexanone itself appears to be a novel or less-characterized compound.[1][2]

This guide, therefore, pivots to a broader yet equally critical topic: the synthesis, characterization, and application of 3-arylcyclohexanones as a vital class of chemical scaffolds. The principles and methodologies discussed herein are directly applicable to the hypothetical synthesis and study of 3-(2-Fluorophenyl)cyclohexanone and provide a robust framework for researchers venturing into the synthesis of novel arylcyclohexanone derivatives.

Introduction to Arylcyclohexanones: A Privileged Scaffold

Arylcyclohexanones are a class of organic compounds featuring a cyclohexanone ring substituted with an aryl group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and natural products. The rigid cyclohexanone core provides a well-defined three-dimensional framework for the appended aryl group and other substituents, influencing the molecule's interaction with biological targets. Derivatives of cyclohexanone are utilized in the synthesis of pharmaceuticals, including antihistamines.[3]

Strategic Approaches to the Synthesis of 3-Arylcyclohexanones

The synthesis of 3-arylcyclohexanones can be approached through several strategic disconnections. The most common and effective methods involve the conjugate addition of an aryl nucleophile to a cyclohexenone precursor.

Michael Addition: The Cornerstone of 3-Arylcyclohexanone Synthesis

The Michael addition, or 1,4-conjugate addition, is a powerful and widely employed method for the formation of carbon-carbon bonds. In the context of 3-arylcyclohexanone synthesis, this typically involves the reaction of an organometallic aryl reagent with 2-cyclohexen-1-one.

Conceptual Workflow for Michael Addition:

Caption: General workflow for the synthesis of 3-arylcyclohexanones via Michael addition.

Experimental Protocol: Synthesis of (R)-3-Phenylcyclohexanone

The following protocol, adapted from a literature procedure for the synthesis of 3-phenylcyclohexanone, illustrates the key steps in a rhodium-catalyzed asymmetric 1,4-addition.[4] This method can be conceptually adapted for the synthesis of 3-(2-fluorophenyl)cyclohexanone by substituting phenylboronic acid with 2-fluorophenylboronic acid.

Step 1: Catalyst Preparation

-

A rhodium(I) precursor, such as [Rh(acac)(CO)2], is combined with a chiral phosphine ligand (e.g., (R)-BINAP) in a suitable solvent like 1,4-dioxane.

-

The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) to form the active chiral catalyst complex.

Step 2: Asymmetric 1,4-Addition

-

To the flask containing the catalyst solution, 2-cyclohexen-1-one and the arylboronic acid (e.g., phenylboronic acid) are added, along with a slight excess of water.

-

The reaction mixture is heated to a specified temperature (e.g., 100°C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

-

Upon cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine to remove inorganic byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 3-arylcyclohexanone.

Physicochemical and Spectroscopic Characterization

The structural elucidation of newly synthesized 3-arylcyclohexanones relies on a combination of spectroscopic techniques.

| Property | Typical Range/Observation | Significance |

| Molecular Weight | For C12H13FO (the molecular formula of 3-(2-fluorophenyl)cyclohexanone), the calculated molecular weight is approximately 192.23 g/mol .[5][6] | Confirms the elemental composition of the molecule. |

| 1H NMR Spectroscopy | - Aromatic protons typically appear in the range of δ 7.0-8.0 ppm.- The protons on the cyclohexanone ring appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm).- The benzylic proton at the 3-position is a key diagnostic signal. | Provides information on the electronic environment of the protons and the connectivity of the carbon skeleton. The splitting patterns can help determine stereochemistry. |

| 13C NMR Spectroscopy | - The carbonyl carbon (C=O) is typically observed around δ 200-210 ppm.- Aromatic carbons appear in the range of δ 110-160 ppm.- The carbons of the cyclohexanone ring resonate in the upfield region (δ 20-50 ppm). | Confirms the presence of the ketone functionality and the number of distinct carbon environments. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound is a key feature. Fragmentation patterns can provide further structural information. | Determines the molecular weight and can help elucidate the structure through fragmentation analysis. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1700-1725 cm-1 is characteristic of the C=O stretching vibration of the cyclohexanone ring. | Confirms the presence of the ketone functional group. |

Applications in Drug Discovery and Medicinal Chemistry

The arylcyclohexanone scaffold is a versatile starting point for the development of novel therapeutic agents. The position and nature of the substituents on both the aryl ring and the cyclohexanone core can be systematically varied to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Workflow for Arylcyclohexanone in Drug Discovery:

Sources

- 1. 1044054-29-6|3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one|BLD Pharm [bldpharm.com]

- 2. 2-(2-Fluorophenyl)cyclohexanone|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-(3-Fluorophenyl)cyclohexanone | C12H13FO | CID 18953142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)cyclohexanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3-(2-Fluorophenyl)cyclohexanone, a key structural motif and versatile building block in medicinal chemistry and materials science. We delve into the prevalent and robust methodologies, focusing on transition metal-catalyzed conjugate addition reactions. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols, comparative data, and mechanistic diagrams are provided to create a self-validating and authoritative resource for laboratory application.

Introduction and Strategic Overview

3-(2-Fluorophenyl)cyclohexanone is a disubstituted cyclic ketone of significant interest in the synthesis of complex molecular architectures. The presence of the fluorine atom can modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it a valuable synthon in drug discovery programs. The synthesis of this target molecule is primarily centered on the formation of the C-C bond between the cyclohexanone ring and the 2-fluorophenyl group.

Modern synthetic organic chemistry offers several powerful strategies to achieve this, with the most effective methods relying on the 1,4-conjugate addition (Michael addition) of an organometallic nucleophile to an α,β-unsaturated cyclohexenone precursor.[1][2] This approach is favored for its efficiency and the ability to control stereochemistry. The two dominant catalytic systems for this transformation involve Rhodium and Palladium complexes, which facilitate the use of air- and moisture-stable arylboronic acids as the nucleophilic partner in what is often referred to as a Suzuki-Miyaura type conjugate addition.[3][4]

This guide will dissect these premier pathways, providing the foundational knowledge and practical protocols necessary for their successful implementation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-(2-Fluorophenyl)cyclohexanone identifies the most strategic bond disconnection at the C3-Aryl bond. This disconnection points directly to a conjugate addition strategy, which is the most common and efficient approach for constructing this type of bond.

Caption: Retrosynthetic approach for 3-(2-Fluorophenyl)cyclohexanone.

This analysis simplifies the synthesis into the coupling of two readily available commercial precursors: 2-cyclohexen-1-one and 2-fluorophenylboronic acid. The challenge and art of the synthesis lie in the choice of catalyst and conditions to effect this transformation efficiently.

Core Synthesis Pathway: Catalytic Conjugate Addition

The 1,4-conjugate addition of arylboronic acids to cyclic enones is a cornerstone of modern C-C bond formation.[3] This reaction is highly valued for its operational simplicity and the stability of the organoboron reagents.[5] Both Rhodium and Palladium catalysts have been extensively developed for this purpose, each with its own set of advantages.

Rhodium-Catalyzed 1,4-Addition

Rhodium-catalyzed systems, often referred to as the Hayashi-Miyaura reaction, are exceptionally effective for the conjugate addition of arylboronic acids to enones.[4] These reactions typically employ a chiral phosphine ligand, which allows for the synthesis of enantioenriched products if a prochiral substrate is used. For the synthesis of racemic 3-(2-Fluorophenyl)cyclohexanone, an achiral ligand or a simple Rhodium precursor is sufficient.

Causality Behind Experimental Choices:

-

Catalyst: A Rhodium(I) precursor like [Rh(acac)(CO)2] or a chiral Rh-diene complex is often used. The choice of catalyst and ligand can influence reaction rate and yield.[6]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, THF) and water is crucial. Water is believed to play a role in the hydrolysis of the rhodium-alkoxide intermediate, facilitating catalyst turnover.

-

Base: A mild base is sometimes added to facilitate the transmetalation step, though in many Rh-catalyzed systems, it is not strictly necessary as the hydroxo-rhodium species is catalytically active.

The catalytic cycle for the rhodium-catalyzed conjugate addition is a well-established process involving several key steps.

Caption: Simplified Rh-catalyzed 1,4-addition cycle.

-

Transmetalation: The active [L-Rh(I)-OH] species reacts with the 2-fluorophenylboronic acid to form an aryl-rhodium(I) intermediate, [L-Rh(I)-Ar].[7]

-

Coordination: The α,β-unsaturated ketone (2-cyclohexen-1-one) coordinates to the rhodium center.

-

Migratory Insertion (Carbometalation): The aryl group migrates from the rhodium to the β-carbon of the enone, forming a rhodium(I) enolate intermediate.[7]

-

Protonolysis: The rhodium enolate is protonated by a water molecule, releasing the 3-(2-fluorophenyl)cyclohexanone product and regenerating the active hydroxo-rhodium(I) catalyst.

Palladium-Catalyzed 1,4-Addition (Suzuki-Miyaura Type)

Palladium catalysts are also highly effective for this transformation and represent a powerful alternative to rhodium systems.[8] Palladium-catalyzed reactions often require a specific ligand to promote high efficiency and may have different sensitivities to air and moisture compared to their rhodium counterparts.[5]

Causality Behind Experimental Choices:

-

Catalyst: A combination of a Palladium(II) precursor like Pd(OAc)2 or Pd(OCOCF3)2 and a phosphine or N-heterocyclic carbene (NHC) ligand is common.[5] The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: Unlike many rhodium systems, a base (e.g., K3PO4, Cs2CO3) is generally required in palladium-catalyzed Suzuki-Miyaura couplings. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9][10]

-

Solvent: Anhydrous organic solvents are often preferred, although aqueous conditions can also be employed depending on the specific catalytic system.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Note: While the above diagram shows a standard Suzuki coupling, in the context of 1,4-addition, the "Aryl Halide" is replaced by the activated enone system, and the mechanism proceeds through intermediates analogous to the rhodium cycle (oxidative addition to the Pd(0) complex, carbometalation, and subsequent steps). The fundamental principles of transmetalation from boron to the metal center remain the same.[11]

Experimental Protocols and Data

This section provides detailed, actionable protocols for the synthesis of 3-(2-Fluorophenyl)cyclohexanone.

Protocol 1: Rhodium-Catalyzed Synthesis

This protocol is adapted from general procedures for rhodium-catalyzed conjugate additions of arylboronic acids.[6]

Experimental Workflow:

Caption: Workflow for Rh-catalyzed synthesis.

Step-by-Step Procedure:

-

To a clean, dry reaction vessel equipped with a magnetic stir bar and condenser, add 2-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.).

-

Add the rhodium catalyst, for example, acetylacetonatodicarbonylrhodium(I) ([Rh(acac)(CO)2], 0.03 mmol, 3 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.06 mmol, 6 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the solvent system, typically a 10:1 mixture of dioxane and water (5 mL).

-

Begin stirring and add 2-cyclohexen-1-one (1.0 mmol, 1.0 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C and maintain for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(2-Fluorophenyl)cyclohexanone.

Protocol 2: Palladium-Catalyzed Synthesis

This protocol is based on general methods for palladium-catalyzed conjugate additions.[5]

Step-by-Step Procedure:

-

To a clean, dry Schlenk tube, add Pd(OCOCF3)2 (0.05 mmol, 5 mol%), a suitable ligand such as (S)-t-Bu-PyOx (0.06 mmol, 6 mol%), and 2-fluorophenylboronic acid (1.5 mmol, 1.5 equiv.).

-

Seal the tube, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous solvent, such as 1,2-dichloroethane (DCE) (2.5 mL).

-

Add 2-cyclohexen-1-one (1.0 mmol, 1.0 equiv.) via syringe.

-

Heat the reaction mixture to 60 °C and maintain for 12-24 hours.

-

Monitor the reaction for the consumption of the starting enone by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture directly onto silica gel.

-

Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Comparative Data Summary

The choice between a Rhodium and Palladium system can depend on factors like cost, desired stereocontrol (for asymmetric variants), and substrate tolerance.

| Parameter | Rhodium-Catalyzed Method | Palladium-Catalyzed Method |

| Typical Catalyst | [Rh(acac)(CO)2] / Phosphine Ligand | Pd(OAc)2 or Pd(TFA)2 / PyOx or NHC Ligand |

| Base Required | Often not required or mild base | Generally required (e.g., K3PO4, Cs2CO3) |

| Solvent | Aqueous mixtures (Dioxane/H2O) | Often anhydrous organic (DCE, Toluene) |

| Temperature | 60 - 100 °C | 25 - 80 °C |

| Reaction Time | 2 - 12 hours | 12 - 24 hours |

| Typical Yields | Good to Excellent (>80%) | Good to Excellent (>75%) |

| Key Advantage | Well-established for asymmetric synthesis | High tolerance for air/moisture in some systems[5] |

Conclusion

The synthesis of 3-(2-Fluorophenyl)cyclohexanone is most reliably achieved through transition metal-catalyzed 1,4-conjugate addition. Both rhodium and palladium catalytic systems provide efficient and high-yielding pathways from common starting materials. The choice of methodology allows researchers to select conditions best suited to their laboratory capabilities and specific synthetic goals. The mechanistic understanding and detailed protocols provided in this guide serve as a robust foundation for the successful synthesis of this important chemical intermediate and its analogues. Further research may focus on developing more sustainable catalytic systems using earth-abundant metals or biocatalytic approaches.

References

- Asymmetric synthesis of 5-arylcyclohexenones by rhodium(I)-catalyzed conjugate arylation of racemic 5-(trimethylsilyl)cyclohexenone with arylboronic acids.

- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 2021.

- Asymmetric conjugate addition of arylboronic acids to cyclic enones...

- Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5-, 6-, and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters.

- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journals, 2021.

- Michael Addition. Organic Chemistry Portal.

- Suzuki Coupling. Organic Chemistry Portal.

- Michael addition reaction. Wikipedia.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.

- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.

Sources

- 1. Michael Addition [organic-chemistry.org]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]

- 5. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of 5-arylcyclohexenones by rhodium(I)-catalyzed conjugate arylation of racemic 5-(trimethylsilyl)cyclohexenone with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the Spectroscopic Signature of 3-(2-Fluorophenyl)cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-(2-Fluorophenyl)cyclohexanone. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document moves beyond a simple presentation of data, offering in-depth interpretation and causality behind the observed spectral features. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Introduction: The Structural Landscape of 3-(2-Fluorophenyl)cyclohexanone

3-(2-Fluorophenyl)cyclohexanone is a derivative of cyclohexanone featuring a 2-fluorophenyl substituent at the 3-position. This substitution introduces several key structural features that are readily elucidated by spectroscopic methods: a chiral center at the C3 position of the cyclohexanone ring, a ketone carbonyl group, a monosubstituted aromatic ring, and the influential electronegative fluorine atom. The interplay of these features gives rise to a unique spectroscopic fingerprint, which we will explore in detail through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(2-Fluorophenyl)cyclohexanone, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR provides a complete picture of the proton and carbon framework, as well as direct observation of the fluorine substituent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(2-Fluorophenyl)cyclohexanone is predicted to exhibit a series of multiplets corresponding to the protons on the cyclohexanone ring and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom, as well as the anisotropic effects of the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (H2', H3', H4', H5') | 7.0 - 7.4 | m | - |

| Cyclohexanone (H3) | 3.2 - 3.5 | m | - |

| Cyclohexanone (H2, H4, H5, H6) | 1.6 - 2.8 | m | - |

Expert Interpretation:

-

The aromatic protons are expected to appear in the downfield region (7.0-7.4 ppm) due to the deshielding effect of the ring current. The ortho, meta, and para protons will likely exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

The proton at the C3 position (methine proton) is significantly deshielded by the adjacent electron-withdrawing phenyl group, and its signal is anticipated between 3.2 and 3.5 ppm. Its multiplicity will be complex due to coupling with the neighboring methylene protons on the cyclohexanone ring.

-

The remaining cyclohexanone methylene protons will appear as a series of overlapping multiplets in the upfield region (1.6-2.8 ppm). The protons on C2 and C4 will be the most deshielded within this group due to their proximity to the carbonyl and the phenyl group, respectively.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C1) | 208 - 212 |

| Aromatic (C1') | 130 - 135 (d, ¹JCF) |

| Aromatic (C2') | 160 - 165 (d, ¹JCF) |

| Aromatic (C3', C4', C5', C6') | 115 - 130 |

| Cyclohexanone (C3) | 45 - 50 |

| Cyclohexanone (C2, C4, C5, C6) | 25 - 45 |

Expert Interpretation:

-

The carbonyl carbon (C1) is the most deshielded carbon and will appear as a singlet in the far downfield region of the spectrum (208-212 ppm).

-

The aromatic carbons will resonate in the 115-165 ppm range. The carbon directly bonded to the fluorine (C2') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The ipso-carbon (C1') will also show coupling to fluorine.

-

The methine carbon (C3) of the cyclohexanone ring will be found in the 45-50 ppm range.

-

The remaining methylene carbons of the cyclohexanone ring will appear in the 25-45 ppm region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (F) | -110 to -120 |

Expert Interpretation:

-

The fluorine atom on the aromatic ring is expected to resonate in the typical range for aryl fluorides. The precise chemical shift can be influenced by the substitution pattern on the cyclohexanone ring and the solvent.[1]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-(2-Fluorophenyl)cyclohexanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Set the spectral width to cover the expected range for the fluorine signal (e.g., -100 to -130 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 3-(2-Fluorophenyl)cyclohexanone will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-F bond.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1710 - 1725 | Strong |

| C-H Stretch (Aromatic) | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1610, 1450 - 1500 | Medium to Weak |

| C-F Stretch | 1200 - 1250 | Strong |

| C-H Bend (Aromatic, out-of-plane) | 740 - 780 | Strong |

Expert Interpretation:

-

The most prominent peak in the IR spectrum will be the strong absorption due to the C=O stretching vibration of the cyclohexanone ring, expected around 1715 cm⁻¹.[3]

-

The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1450-1610 cm⁻¹ region.[4][5]

-

The strong absorption in the 1200-1250 cm⁻¹ range is indicative of the C-F stretching vibration.

-

A strong band in the 740-780 cm⁻¹ region suggests ortho-disubstitution on the benzene ring, arising from the out-of-plane C-H bending vibrations.[6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the key absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 192.23

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of an ethyl radical (C₂H₅•) or a propyl radical (C₃H₇•) from the cyclohexanone ring.

-

Loss of the Fluorophenyl Group: Cleavage of the bond between the cyclohexanone ring and the fluorophenyl group.

-

McLafferty Rearrangement: If sterically feasible, this rearrangement can lead to characteristic neutral losses.

-

| m/z | Predicted Fragment |

| 192 | [M]⁺ |

| 163 | [M - C₂H₅]⁺ |

| 149 | [M - C₃H₇]⁺ |

| 95 | [C₆H₅F]⁺ |

| 98 | [C₆H₁₀O]⁺ |

| 55 | [C₄H₇]⁺ (from cyclohexanone ring fragmentation) |

Expert Interpretation:

-

The molecular ion peak at m/z 192 should be observable.

-

A prominent peak at m/z 95 corresponding to the fluorophenyl cation is expected due to the stability of this fragment.

-

Fragmentation of the cyclohexanone ring is likely to produce a base peak at m/z 55 or 98, which is characteristic of cyclohexanone derivatives.[7] The fragmentation of cyclic ketones often involves initial alpha-cleavage followed by further rearrangements.[8]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, GC-MS is the preferred method. The sample is injected into a gas chromatograph, separated from impurities, and then introduced into the mass spectrometer.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source using a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation and is useful for structural elucidation. A standard electron energy of 70 eV is typically used.[8]

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that produce a more abundant molecular ion peak and are useful for confirming the molecular weight.

-

-

Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to the structural elucidation of a novel compound like 3-(2-Fluorophenyl)cyclohexanone.

Caption: Workflow for the spectroscopic analysis of a novel compound.

By combining the molecular weight and fragmentation data from MS, the functional group information from IR, and the detailed connectivity and stereochemical insights from NMR, a confident and unambiguous structural assignment of 3-(2-Fluorophenyl)cyclohexanone can be achieved.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of 3-(2-Fluorophenyl)cyclohexanone. By understanding the underlying principles of each spectroscopic technique and the expected spectral features of this molecule, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of scientific findings.

References

-

Brainly. (2023, July 10). Explain the base peak of cyclohexanone at m/z = 80 using the fragmentation mechanism. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. GCMS Section 6.11.2 [people.whitman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Pharmacological Activity of 3-(2-Fluorophenyl)cyclohexanone

Foreword: Charting Unexplored Pharmacological Territory

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide delves into the untapped potential of 3-(2-Fluorophenyl)cyclohexanone, a compound situated at the intersection of intriguing structural motifs with known pharmacological relevance. While direct research on this specific molecule is nascent, its constituent parts—the cyclohexanone core and the fluorinated phenyl group at the 3-position—suggest a rich field for investigation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a robust framework for elucidating the pharmacological profile of this promising, yet uncharacterized, compound. We will proceed from a foundation of established knowledge on structurally related molecules to propose a logical, multi-tiered research plan designed to systematically uncover its therapeutic potential.

Molecular Architecture and Physicochemical Profile

The structure of 3-(2-Fluorophenyl)cyclohexanone presents several key features that are likely to govern its biological activity. The cyclohexanone ring provides a flexible, non-planar scaffold, while the 2-fluorophenyl substituent introduces specific electronic and steric properties.

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₃FO | Defines the elemental composition. |

| Molecular Weight | 192.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | 2.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can influence solubility and receptor interactions. |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | The carbonyl group can participate in hydrogen bonding with biological targets. |

| Rotatable Bonds | 1 | Limited flexibility of the phenyl-cyclohexane bond may lead to more specific receptor binding. |

Data is computationally predicted and requires experimental verification.

The presence of a fluorine atom at the ortho position of the phenyl ring is of particular note. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.

Postulated Pharmacological Targets and Rationale

Given the absence of direct studies on 3-(2-Fluorophenyl)cyclohexanone, we must infer potential biological targets by examining structurally analogous compounds. The 3-arylcyclohexanone scaffold is a key component in a variety of biologically active molecules.

Anti-inflammatory and Analgesic Potential

Cyclohexanone and cyclohexenone derivatives have been investigated for their anti-inflammatory and antioxidant properties. The core structure can interact with enzymes involved in the inflammatory cascade.

-

Potential Targets:

-

Cyclooxygenase (COX) enzymes (COX-1 and COX-2)

-

5-Lipoxygenase (5-LOX)

-

Nuclear factor-kappa B (NF-κB) signaling pathway

-

The rationale for investigating these targets stems from the ability of the cyclohexanone scaffold to present substituents in a three-dimensional arrangement that can fit into the active sites of these enzymes.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of 4-arylcyclohexanone and related derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Potential Targets:

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

-

Pim-1 Kinase

-

Tubulin polymerization

-

The 3-phenylcyclohexanone structure could potentially mimic the binding modes of known inhibitors of these cancer-related proteins. The fluorophenyl group may enhance binding affinity through specific interactions within the active site.

Central Nervous System (CNS) Activity

While structurally distinct from the well-studied 2-arylcyclohexylamines like ketamine, the presence of an arylcyclohexanone core warrants an exploratory investigation into potential CNS activity. However, the substitution at the 3-position and the lack of a nitrogen-containing moiety suggest that any CNS effects would likely differ significantly from NMDA receptor antagonists.

-

Exploratory Targets:

-

Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B)[1]

-

Serotonin and dopamine receptors (as a lower priority)

-

A Proposed Research Workflow: From Synthesis to In Vivo Validation

A systematic and multi-phased approach is essential to comprehensively characterize the pharmacological activity of 3-(2-Fluorophenyl)cyclohexanone.

Caption: A phased approach to the pharmacological investigation of 3-(2-Fluorophenyl)cyclohexanone.

Phase 1: Chemical Synthesis and Characterization

The initial and most critical step is the synthesis of a pure, well-characterized sample of 3-(2-Fluorophenyl)cyclohexanone. A plausible synthetic route is the Robinson annulation, a reliable method for forming six-membered rings.

Proposed Synthetic Protocol: Robinson Annulation

-

Michael Addition: React 2-fluorobenzaldehyde with a suitable enolate, such as that derived from a β-keto ester, to form a Michael adduct.

-

Intramolecular Aldol Condensation: Treat the Michael adduct with a base to induce an intramolecular aldol condensation, followed by dehydration to yield a cyclohexenone intermediate.

-

Reduction: Selectively reduce the double bond of the cyclohexenone to afford the target 3-(2-Fluorophenyl)cyclohexanone.

-

Purification and Characterization: Purify the final product using column chromatography and characterize its structure and purity via NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Phase 2: In Silico Screening

Computational methods can predict potential biological targets and guide the design of subsequent wet lab experiments.

Protocol for In Silico Target Prediction

-

Molecular Docking: Dock the 3D structure of 3-(2-Fluorophenyl)cyclohexanone against a library of known protein targets, particularly those implicated in inflammation, cancer, and CNS disorders.

-

Pharmacophore Modeling: Compare the structure to known pharmacophores of active compounds to identify potential shared binding features.

-

ADME-Tox Prediction: Computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to anticipate its drug-like potential.

Phase 3: In Vitro Assays for Biological Activity

Based on the in silico predictions and the known activities of related compounds, a panel of in vitro assays should be conducted to determine the biological activity of 3-(2-Fluorophenyl)cyclohexanone.

Recommended Initial In Vitro Screening Panel

| Assay Type | Specific Assays | Rationale |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay, 5-LOX Inhibition Assay, NF-κB Reporter Assay in a relevant cell line (e.g., macrophages) | To determine if the compound can modulate key inflammatory pathways. |

| Anticancer | Cytotoxicity assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines (e.g., breast, lung, colon), Kinase inhibition assays (e.g., for EGFR, Pim-1), Tubulin polymerization assay | To assess its potential as an anticancer agent and elucidate its mechanism of action. |

| CNS Activity | MAO-A/MAO-B Inhibition Assay, Receptor binding assays for serotonin and dopamine receptor subtypes | To explore potential neuropharmacological effects. |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 3-(2-Fluorophenyl)cyclohexanone (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Phase 4: In Vivo Studies

If promising activity is observed in vitro, the next logical step is to evaluate the compound's efficacy and safety in animal models.

Proposed In Vivo Models

-

Anti-inflammatory: Carrageenan-induced paw edema model in rats or mice to assess acute anti-inflammatory effects.

-

Analgesic: Hot plate or tail-flick test in mice to evaluate central analgesic activity, and the writhing test to assess peripheral analgesic effects.

-

Anticancer: Xenograft models where human cancer cells are implanted in immunocompromised mice, followed by treatment with the compound to monitor tumor growth.

-

Preliminary Toxicology: An acute toxicity study in mice to determine the LD₅₀ and observe any overt signs of toxicity.

Caption: Workflow for in vivo evaluation of 3-(2-Fluorophenyl)cyclohexanone.

Concluding Remarks and Future Directions

3-(2-Fluorophenyl)cyclohexanone represents a molecule of significant, albeit unexplored, pharmacological potential. Its structural similarity to classes of compounds with known anti-inflammatory and anticancer activities provides a strong rationale for its investigation. The strategic placement of the fluorophenyl group may confer advantageous properties, including enhanced metabolic stability and target affinity.

The research framework outlined in this guide provides a clear and logical path forward for the systematic evaluation of this compound. Success in the initial in vitro screens would warrant a more extensive investigation into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogues, and comprehensive preclinical development. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but the scientific rationale for embarking on the exploration of 3-(2-Fluorophenyl)cyclohexanone is compelling.

References

- Mousavi, S. R., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Tetrahedron Letters, 135, 154877.

- BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Hassan, E. A., & Ahmed, M. (2025). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS.

- Tampieri, M., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 383.

- Azam, F., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(15), 4998.

Sources

An In-depth Technical Guide to the Speculative Mechanism of Action of 3-(2-Fluorophenyl)cyclohexanone and its Isomeric Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Novel Psychoactive Substances

The landscape of psychoactive substance research is in a perpetual state of flux, with novel chemical entities continually emerging. Among these, arylcyclohexylamines and their derivatives represent a significant class, known for their profound effects on the central nervous system. This guide focuses on 3-(2-Fluorophenyl)cyclohexanone, a compound of interest due to its structural similarity to well-characterized dissociative anesthetics. It is critical to note that the publicly available scientific literature on the 3-substituted isomer is sparse. Therefore, this document will extrapolate and speculate on its potential mechanism of action based on the established pharmacology of its close structural analog, 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone (also known as 2-FDCK or fluoroketamine), and the broader class of arylcyclohexylamines, including ketamine.[1][2] This approach allows us to construct a scientifically grounded, albeit speculative, framework for guiding future research and discovery.

Part 1: Foundational Hypothesis - A Tale of Two Rings and a Fluorine Atom

The core structure of (2-Fluorophenyl)cyclohexanone, featuring a cyclohexanone ring bonded to a fluorinated phenyl group, immediately draws parallels to ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.[4]

Our primary speculation is that 3-(2-Fluorophenyl)cyclohexanone, and more definitively its 2-substituted isomers, act as non-competitive antagonists at the NMDA receptor. This hypothesis is anchored in the extensive research on ketamine and its analogs, which bind to the phencyclidine (PCP) site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions and attenuating glutamatergic neurotransmission.[3][5] This action is believed to be the primary driver of the dissociative, anesthetic, and, at sub-anesthetic doses, antidepressant effects of this class of compounds.[3][6]

Logical Framework for Mechanistic Investigation

To systematically investigate this hypothesis, a multi-tiered approach is proposed, progressing from in vitro receptor-level interactions to in vivo behavioral outcomes.

Caption: A tiered approach for elucidating the mechanism of action.

Part 2: Deconstructing the Mechanism - A Step-by-Step Experimental Blueprint

Tier 1: In Vitro Target Engagement - Does it Bind and Does it Act?

The initial and most critical step is to determine if 3-(2-Fluorophenyl)cyclohexanone directly interacts with the NMDA receptor and other potential targets.

A. Primary Target: The NMDA Receptor

-

Hypothesis: The compound is a non-competitive antagonist at the NMDA receptor.

-

Experimental Approach: Radioligand binding assays using a known PCP-site ligand, such as [³H]MK-801 or [³H]TCP.[7]

-

Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor

-

Membrane Preparation: Prepare synaptic membrane fractions from rodent cortical tissue.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation: Incubate membrane preparations with a fixed concentration of [³H]MK-801 (e.g., 1-5 nM) and a range of concentrations of the test compound (3-(2-Fluorophenyl)cyclohexanone).

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-competitive antagonist (e.g., 10 µM MK-801).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value (inhibitory constant).

-

-

-

Functional Confirmation: A binding affinity alone does not confirm functional antagonism. Therefore, a functional assay is imperative.

-

Protocol: NMDA-induced Calcium Influx Assay in Primary Neuronal Cultures

-

Cell Culture: Culture primary rodent cortical neurons.

-

Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Pre-incubation: Pre-incubate the neurons with varying concentrations of 3-(2-Fluorophenyl)cyclohexanone.

-

Stimulation: Stimulate the neurons with NMDA (e.g., 50 µM) and a co-agonist like glycine (e.g., 10 µM).[8]

-

Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscopy.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of NMDA-induced calcium influx.

-

-

B. Secondary Targets: Monoamine Transporters

Dissociative anesthetics like ketamine are known to have secondary effects on monoamine systems, which may contribute to their overall pharmacological profile.[9] Therefore, screening for activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters is a logical next step.

-

Hypothesis: 3-(2-Fluorophenyl)cyclohexanone may inhibit the reuptake of dopamine and/or serotonin.

-

Experimental Approach: Radioligand binding and neurotransmitter uptake assays.

-

Protocol: Dopamine Transporter (DAT) Binding and Uptake Assays

-

Binding Assay:

-

Uptake Assay:

-

-

The same principles can be applied to assays for SERT (using [³H]citalopram for binding and [³H]serotonin for uptake) and NET (using [³H]nisoxetine for binding and [³H]norepinephrine for uptake).[13][14]

Quantitative Data Summary

| Target | Assay Type | Parameter | Expected Outcome for an Active Compound |

| NMDA Receptor | Competitive Binding | Kᵢ (nM) | Low nanomolar to micromolar range |

| NMDA Receptor | Functional (Ca²⁺ Influx) | IC₅₀ (nM) | Potency similar to or less than the Kᵢ |

| Dopamine Transporter | Binding | Kᵢ (nM) | Variable; may or may not show high affinity |

| Dopamine Transporter | Uptake Inhibition | IC₅₀ (nM) | Correlates with binding affinity |

| Serotonin Transporter | Binding | Kᵢ (nM) | Variable; may or may not show high affinity |

| Serotonin Transporter | Uptake Inhibition | IC₅₀ (nM) | Correlates with binding affinity |

Part 3: From Benchtop to Behavior - Predicting In Vivo Effects

Assuming in vitro data confirms NMDA receptor antagonism, the next logical step is to investigate the behavioral phenotype in animal models. The behavioral effects of dissociative anesthetics are well-characterized and provide a robust framework for comparison.[15]

-

Hypothesis: 3-(2-Fluorophenyl)cyclohexanone will induce a behavioral profile in rodents similar to that of ketamine and PCP.

-

Experimental Models:

-

Locomotor Activity: Dissociative anesthetics typically induce hyperlocomotion at lower doses. This can be assessed in an open-field arena.[15]

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This is a measure of sensorimotor gating, which is disrupted by psychotomimetic drugs, including NMDA receptor antagonists.[15]

-

Drug Discrimination: This paradigm assesses the interoceptive (subjective) effects of a drug. Animals can be trained to discriminate ketamine from saline, and then tested with 3-(2-Fluorophenyl)cyclohexanone to see if it generalizes to the ketamine cue.

-

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized antagonistic action at the NMDA receptor.

Conclusion: A Roadmap for Discovery

The exploration of novel psychoactive substances like 3-(2-Fluorophenyl)cyclohexanone demands a rigorous and systematic scientific approach. While its precise mechanism of action remains to be elucidated, its structural similarity to known NMDA receptor antagonists provides a strong foundation for a targeted investigational strategy. The experimental protocols and logical framework outlined in this guide offer a comprehensive roadmap for researchers to unravel the pharmacological intricacies of this and other emerging compounds. By progressing from in vitro target identification to in vivo behavioral characterization, the scientific community can build a robust understanding of their therapeutic potential and associated risks.

References

- Benchchem. (n.d.). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine.

- Benchchem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.

- ResearchGate. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Tetrahedron Letters, 135, 154877.

- Wikipedia. (n.d.). Ketamine.

- Pharmaffiliates. (n.d.). Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate.

- DrugImpairment.com. (n.d.). Pharmacology & Behavioral Effects of Dissociative Anesthetics.

- Google Patents. (n.d.). A high-throughput assay method for identifying allosteric nmda receptor modulators.

- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.

- PubMed Central. (n.d.). NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo.

- PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).

- PubMed. (n.d.). The Novel Ketamine Analog Methoxetamine Produces Dissociative-Like Behavioral Effects in Rodents.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

- American Journal of Psychiatry. (2024). Ketamine, the First Associative Anesthetic? Some Considerations on Classifying Psychedelics, Entactogens, and Dissociatives.

- Benchchem. (n.d.). 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride.

- MDPI. (n.d.). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.

- PubMed Central. (n.d.). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate.

- MDPI. (n.d.). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ketamine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders [mdpi.com]

- 8. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugimpairment.com [drugimpairment.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 15. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of a Privileged Scaffold: A Technical History of Fluorinated Cyclohexanones

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract